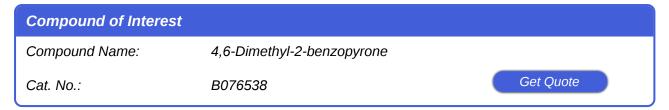


Spectroscopic Profile of 4,6-Dimethyl-2benzopyrone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,6-Dimethyl-2-benzopyrone**, also known as 4,6-dimethylcoumarin. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

4,6-Dimethyl-2-benzopyrone ($C_{11}H_{10}O_2$) is a derivative of coumarin, a benzopyrone that consists of a benzene ring fused to a pyrone ring. The structural integrity and purity of this compound are paramount in its applications. Spectroscopic techniques are fundamental in providing detailed molecular-level information. A crystallographic study has confirmed the planar structure of the 4,6-dimethyl-2H-chromen-2-one molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry of **4,6-Dimethyl-2-benzopyrone** confirms its molecular weight and provides insights into its fragmentation patterns under ionization.



Parameter	Value
Molecular Formula	C11H10O2
Molecular Weight	174.19 g/mol
Major Fragment	Loss of CO (carbonyl group)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the mass spectral analysis of coumarins involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

- Sample Preparation: A dilute solution of **4,6-Dimethyl-2-benzopyrone** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Chromatographic Separation: The sample is injected into a gas chromatograph equipped
 with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven
 temperature is programmed to increase gradually to ensure the separation of the analyte
 from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard technique for generating positive ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR spectra for **4,6-Dimethyl-2-benzopyrone** are not readily available in the searched literature, typical chemical shift ranges for related coumarin derivatives can provide valuable guidance for spectral interpretation.

¹H NMR Spectroscopy



Proton Type	Expected Chemical Shift (ppm)
Methyl Protons (C4-CH₃, C6-CH₃)	2.0 - 2.5
Vinylic Proton (H3)	6.0 - 6.5
Aromatic Protons (H5, H7, H8)	7.0 - 7.8

¹³C NMR Spectroscopy

Carbon Type	Expected Chemical Shift (ppm)
Methyl Carbons (C4-CH3, C6-CH3)	15 - 25
Vinylic Carbon (C3)	110 - 120
Aromatic Carbons	115 - 155
Carbonyl Carbon (C2)	160 - 165
Quaternary Carbons (C4, C6, C8a, C4a)	120 - 155

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of the purified **4,6-Dimethyl-2-benzopyrone** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy



The IR spectrum of **4,6-Dimethyl-2-benzopyrone** will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, the expected absorption regions based on its structure are listed below. For comparison, the IR spectrum of a structurally similar compound, 7-(ethylamino)-**4,6-dimethyl-2-benzopyrone**, shows characteristic peaks for the coumarin core.[2]

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (lactone carbonyl)	1700 - 1750 (strong)
C=C (aromatic and vinylic)	1450 - 1650
C-H (aromatic and vinylic)	3000 - 3100
C-H (methyl)	2850 - 3000
C-O (ester)	1000 - 1300

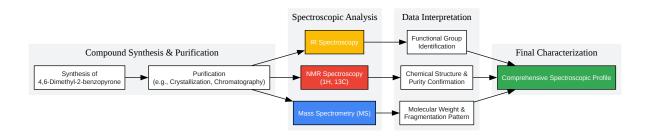
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in an oil like Nujol.
- Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.
- Data Processing: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum, showing the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum (of air or the KBr pellet alone) is typically subtracted to obtain the spectrum of the sample.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4,6-Dimethyl-2-benzopyrone**.





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